Cas no 2228939-48-6 (4-3-(difluoromethoxy)-4-methylphenoxypiperidine)

4-3-(Difluoromethoxy)-4-methylphenoxypiperidine is a specialized chemical compound featuring a piperidine core substituted with a difluoromethoxy-methylphenoxy group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethoxy moiety enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. Its aromatic ether linkage provides structural versatility for further functionalization. The compound’s well-defined stereochemistry and purity make it suitable for precise synthetic applications. Researchers may explore its utility as an intermediate in designing bioactive molecules, particularly targeting central nervous system (CNS) or antimicrobial pathways. Its stability under various conditions ensures reliable performance in experimental settings.
4-3-(difluoromethoxy)-4-methylphenoxypiperidine structure
2228939-48-6 structure
Product name:4-3-(difluoromethoxy)-4-methylphenoxypiperidine
CAS No:2228939-48-6
MF:C13H17F2NO2
Molecular Weight:257.276390790939
CID:6335680
PubChem ID:165660160

4-3-(difluoromethoxy)-4-methylphenoxypiperidine 化学的及び物理的性質

名前と識別子

    • 4-3-(difluoromethoxy)-4-methylphenoxypiperidine
    • 2228939-48-6
    • 4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
    • EN300-1964379
    • インチ: 1S/C13H17F2NO2/c1-9-2-3-11(8-12(9)18-13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10,13,16H,4-7H2,1H3
    • InChIKey: VJJWPGCCZIRECP-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C)C=CC(=C1)OC1CCNCC1)F

計算された属性

  • 精确分子量: 257.12273511g/mol
  • 同位素质量: 257.12273511g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 30.5Ų

4-3-(difluoromethoxy)-4-methylphenoxypiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1964379-0.05g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
0.05g
$972.0 2023-09-17
Enamine
EN300-1964379-0.1g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
0.1g
$1019.0 2023-09-17
Enamine
EN300-1964379-2.5g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
2.5g
$2268.0 2023-09-17
Enamine
EN300-1964379-10.0g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
10g
$4974.0 2023-06-02
Enamine
EN300-1964379-1.0g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
1g
$1157.0 2023-06-02
Enamine
EN300-1964379-5.0g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
5g
$3355.0 2023-06-02
Enamine
EN300-1964379-1g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
1g
$1157.0 2023-09-17
Enamine
EN300-1964379-10g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
10g
$4974.0 2023-09-17
Enamine
EN300-1964379-0.25g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
0.25g
$1065.0 2023-09-17
Enamine
EN300-1964379-5g
4-[3-(difluoromethoxy)-4-methylphenoxy]piperidine
2228939-48-6
5g
$3355.0 2023-09-17

4-3-(difluoromethoxy)-4-methylphenoxypiperidine 関連文献

4-3-(difluoromethoxy)-4-methylphenoxypiperidineに関する追加情報

Research Brief on 4-3-(Difluoromethoxy)-4-methylphenoxypiperidine (CAS: 2228939-48-6): Recent Advances and Applications

4-3-(Difluoromethoxy)-4-methylphenoxypiperidine (CAS: 2228939-48-6) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and methylphenoxy substituents, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further preclinical and clinical evaluation.

The synthesis of 4-3-(difluoromethoxy)-4-methylphenoxypiperidine involves a multi-step process that ensures high yield and purity, critical for its pharmacological evaluation. Recent advancements in synthetic methodologies have optimized the production of this compound, enabling large-scale synthesis for further studies. The incorporation of the difluoromethoxy group is particularly noteworthy, as it enhances the compound's metabolic stability and bioavailability, key factors in drug development.

Pharmacological studies have demonstrated that 4-3-(difluoromethoxy)-4-methylphenoxypiperidine exhibits high affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This receptor binding profile suggests potential applications in treating neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. In vitro and in vivo studies have shown that the compound modulates receptor activity with high selectivity, minimizing off-target effects and improving therapeutic efficacy.

Recent preclinical trials have further elucidated the compound's pharmacokinetic and pharmacodynamic properties. The results indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good penetration across the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. Additionally, toxicity studies have reported a favorable safety profile, with no significant adverse effects observed at therapeutic doses, supporting its potential for clinical translation.

In conclusion, 4-3-(difluoromethoxy)-4-methylphenoxypiperidine (CAS: 2228939-48-6) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure, coupled with its favorable pharmacological and safety profiles, positions it as a potential therapeutic agent for CNS disorders. Ongoing research aims to explore its full therapeutic potential and optimize its formulation for clinical use. Future studies will focus on elucidating its mechanism of action in greater detail and conducting rigorous clinical trials to validate its efficacy and safety in human subjects.

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